molecular formula C18H21NO4 B2575164 Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid CAS No. 268542-15-0

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid

Cat. No.: B2575164
CAS No.: 268542-15-0
M. Wt: 315.369
InChI Key: RAAOJBPMIFSDGA-UHFFFAOYSA-N
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Description

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid (CAS 268542-15-0, MFCD02090688) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a bulky 2-naphthyl substituent at the β-position of the propionic acid backbone . Its molecular formula is C₁₈H₂₁NO₄, with a molecular weight of 315.37 g/mol (calculated; slight variations may exist depending on hydration or salt forms). The compound is commonly used in solid-phase peptide synthesis (SPPS) and heterocyclic chemistry due to its steric and electronic properties, which influence cyclization and scaffold diversity .

Key characteristics:

  • Purity: ≥97% (HPLC)
  • Storage: Requires refrigeration for long-term stability .
  • Applications: Serves as a precursor for dihydroquinazolinones, peptidomimetics, and other bioactive heterocycles .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQJBPXXRXOIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthyl group. One common method involves the reaction of 3-amino-3-(2-naphthyl)propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Overview : Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a crucial building block in peptide synthesis. Its unique structure allows for the creation of biologically active peptides that can enhance therapeutic efficacy.

Key Applications :

  • Modified Peptides : Used to create modified peptides that exhibit improved biological activity or stability.
  • Pharmaceutical Development : Integral in developing compounds for various therapeutic areas, especially in neuropharmacology.

Drug Development

Overview : The compound plays a significant role in the design and development of new drugs, particularly those targeting neurological disorders.

Key Applications :

  • Neuropharmacology : Facilitates the creation of compounds that can effectively cross the blood-brain barrier, targeting specific receptors in the brain.
  • Therapeutic Agents : Contributes to the development of drugs that are more effective and have fewer side effects compared to traditional therapies.

Biotechnology

Overview : In biotechnology, this compound is utilized for producing enzyme inhibitors and other therapeutic agents.

Key Applications :

  • Bioconjugation : Enhances the therapeutic properties of biomolecules by facilitating their attachment to other molecules.
  • Enzyme Inhibitors : Used in developing inhibitors that can modulate biological pathways effectively.

Material Science

Overview : The compound is explored for its potential in developing novel materials with unique properties.

Key Applications :

  • Polymer Systems : Incorporated into polymer matrices to enhance thermal stability and mechanical strength.
  • Advanced Materials Development : Aids in creating materials tailored for specific applications in various industries.

Analytical Chemistry

Overview : this compound is employed in analytical methods to study interactions between biomolecules.

Key Applications :

  • Quantification Techniques : Used to detect and quantify amino acids and peptides, providing essential data for biochemical research.
  • Interaction Studies : Helps in understanding complex biological systems through its application in various analytical techniques.

Case Study 1: Neuropharmacology

In a study focused on neurotransmission, this compound was evaluated for its effects on synaptic signaling pathways. The findings indicated that modifications with this compound enhanced receptor binding affinity, suggesting potential applications in treating neurological disorders .

Case Study 2: Bioconjugation

Research demonstrated the effectiveness of this compound in bioconjugation processes. By attaching this compound to therapeutic agents, researchers achieved improved targeting capabilities and enhanced therapeutic efficacy .

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
Peptide SynthesisBuilding block for modified peptidesEnhanced biological activity
Drug DevelopmentDesign of neuroactive compoundsImproved efficacy and reduced side effects
BiotechnologyProduction of enzyme inhibitorsEffective modulation of biological pathways
Material ScienceDevelopment of advanced materialsEnhanced thermal stability and mechanical strength
Analytical ChemistryDetection and quantification of biomoleculesEssential data for biochemical research

Mechanism of Action

The mechanism of action of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with enzymes, receptors, or other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Boc-Protected Amino Acid Derivatives

Structural and Functional Differences

The Boc-protected amino acid family includes analogs with varying aryl/heteroaryl substituents. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications Reference
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid 2-Naphthyl C₁₈H₂₁NO₄ 315.37 97% Peptide synthesis, heterocyclic scaffolds
Boc-(R)-3-amino-3-(4-hydroxyphenyl)propionic acid 4-Hydroxyphenyl C₁₄H₁₉NO₅ 281.31 95% Polar peptide modifications, hydrogen bonding motifs
Boc-(R)-3-amino-3-(2,4-dichlorophenyl)propionic acid 2,4-Dichlorophenyl C₁₄H₁₇Cl₂NO₄ 334.20 N/A Antimicrobial peptide analogs
Boc-(R,S)-3-amino-2-(3,4-dimethoxybenzyl)propionic acid 3,4-Dimethoxybenzyl C₁₇H₂₅NO₆ 339.39 N/A CNS-targeting prodrugs
Boc-(R)-3-amino-3-(2-fluorophenyl)propionic acid 2-Fluorophenyl C₁₄H₁₈FNO₄ 283.30 98% Fluorinated bioactive peptides

Key Comparative Insights

Steric and Electronic Effects
  • 2-Naphthyl vs. Phenyl Derivatives: The 2-naphthyl group in this compound introduces significant steric bulk compared to phenyl or fluorophenyl analogs. This bulk impacts reaction kinetics in SPPS, often requiring optimized coupling conditions .
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 2,4-dichlorophenyl) enhance electrophilicity, facilitating nucleophilic aromatic substitution in heterocycle synthesis. In contrast, the 2-naphthyl group’s extended π-system promotes stacking interactions in supramolecular assemblies .
Solubility and Polarity
  • The 4-hydroxyphenyl derivative exhibits higher aqueous solubility due to its phenolic -OH group, making it suitable for polar peptide sequences .
  • The 2-naphthyl analog is highly lipophilic, favoring membrane permeability in drug candidates but requiring organic solvents (e.g., DMF, DCM) for synthesis .

Purity and Commercial Availability

  • This compound is available at 97% purity from suppliers like Combi-Blocks Inc. .
  • Fluorophenyl analogs (e.g., 2-fluoro or 4-fluoro) are offered at higher purities (≥98%), reflecting their broader use in medicinal chemistry .

Limitations and Challenges

  • Racemic Mixtures : The (R,S)-configuration complicates enantioselective synthesis, necessitating additional resolution steps .
  • Stability : Prolonged storage at room temperature leads to Boc-deprotection; analogs with electron-donating groups (e.g., methoxy) exhibit better stability .

Biological Activity

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a chiral amino acid derivative that has garnered attention in pharmacological research due to its unique structural features and biological activity. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a naphthyl side chain, contributing to its potential as a building block in peptide synthesis and drug development.

  • Molecular Formula : C₁₉H₂₃N₁O₄
  • Molecular Weight : Approximately 329.39 g/mol
  • Boiling Point : 286.1°F (141.2°C)

Biological Activity

This compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in excitatory signaling pathways. Its structural similarity to naturally occurring amino acids allows it to modulate biological systems effectively, making it a candidate for drug development targeting neurological disorders .
  • Peptide Synthesis : It serves as a crucial building block in the synthesis of peptides, particularly in the pharmaceutical industry, where it helps create biologically active compounds .
  • Drug Development : The compound's unique structure allows for the development of novel drugs targeting specific receptors, enhancing efficacy and reducing side effects compared to traditional compounds .
  • Biotechnology Applications : this compound is used in modifying proteins and developing biopharmaceuticals, leading to improved therapeutic agents .

The compound's mechanism of action is primarily linked to its ability to interact with neurotransmitter receptors. Studies have shown that it may act as an antagonist or modulator of specific receptors, which is critical for understanding its therapeutic potential in treating neurological conditions .

Case Studies and Research Findings

  • Neuropharmacology Studies : In various studies, this compound has been evaluated for its effects on neurotransmission. For instance, it has been shown to influence the activity of NMDA receptors, which are crucial in learning and memory processes .
  • Peptide Therapeutics Development : Researchers have utilized this compound in the synthesis of neuroactive peptides that exhibit enhanced biological activity. These peptides have been explored for their potential applications in treating neurodegenerative diseases .
  • Binding Affinity Studies : Binding studies have indicated that this compound has significant affinity for certain receptor sites involved in neurochemical signaling, suggesting its potential role in drug design aimed at modulating these pathways .

Applications

Application AreaDescription
Peptide SynthesisKey building block for biologically active compounds and pharmaceuticals.
Drug DevelopmentDevelopment of novel drugs targeting neurological disorders.
BiotechnologyUsed in protein modification and biopharmaceutical development.
Material ScienceExplored for creating advanced materials with tailored properties.
Analytical ChemistryEmployed in methods to study interactions between biomolecules.

Q & A

Q. How to troubleshoot low coupling efficiency in peptide chains containing this residue?

  • Methodological Answer : Steric hindrance from the naphthyl group necessitates optimized activation (e.g., HATU instead of HOBt/EDC). Pre-activate the amino acid for 5 min before coupling. Use polar aprotic solvents (DMF or NMP) and monitor reaction progress via Kaiser test. If inefficiency persists, substitute with less bulky residues (e.g., Boc-3-phenylpropionic acid) .

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